Jasmonic acid
Description
Properties
IUPAC Name |
2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJFBWYDHIGLCU-HWKXXFMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037665 | |
| Record name | Jasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
| Record name | Jasmonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15004 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
6894-38-8, 59366-47-1 | |
| Record name | Jasmonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jasmonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JASMONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RI5N05OWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Jasmonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action
Target of Action
Jasmonic acid (JA) is a crucial phytohormone derived mainly from α-linolenic acid (α-LA). It interacts with various enzymes, genes, and other growth regulators. The primary targets of JA are transcription factors such as MYB, WRKY, basic Helix-Loop-Helix (bHLH), and APETALA2/JA-responsive ethylene response factor (AP2/ERF). These transcription factors are central components of JA signaling pathways, impacting the synthesis of bioactive compounds of therapeutic potential.
Mode of Action
JA governs various physiological processes like seed germination, root elongation, and apical hook formation, while also influencing secondary metabolite production and defense mechanisms. It modulates intricate signaling pathways, activating metabolic responses in both normal and stressed conditions. JA also acts as a chemical elicitor, promoting secondary metabolite production in vitro.
Biochemical Pathways
JA is produced by the octadecanoid pathway. The process initiates with the liberation of α-linoleic acid (α-LA) from galactolipids in the membranes of chloroplasts, aided by the phospholipase A1 (PLA1) enzyme. The JA biosynthetic enzymes include gene families, enzymatic activity, location and regulation, substrate specificity, and products. The metabolic pathways convert JA to activate or inactivate compounds.
Pharmacokinetics
The first step in JA biosynthesis takes place in the chloroplast. A sequential activity of several enzymes involved in the initial steps of JA biosynthesis including lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) leads to the production of 12-oxo-phytodienoic acid (12-OPDA). 12-OPDA is then translocated from chloroplasts via JASSY proteins and penetrates into peroxysome via CTS channels where it is reduced to 3-oxo-2 (29 [Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC:8).
Result of Action
Once JA is produced, it acts as a signaling molecule, triggering a cascade of events involved in plant defense responses. It is involved in various physiological and biochemical processes associated with plant growth and development as well as plant defense mechanism against wounding by pathogen and insect attacks. Recent findings suggest that JA can mediate the effect of abiotic stresses and help plants to acclimatize under unfavorable conditions.
Action Environment
JA is instrumental in the production and enhancement of secondary metabolites in numerous plant species. It plays a vital role in mediating interactions between plants and their environment, empowering them to adapt and fend off threats. JA is also involved in plant responses to abiotic stress such as soil salinity, wounding, and UV. The roles of JA in plants have been well studied in a few plants, essentially Arabidopsis thaliana, Nicotiana benthamiana, and Oryza sativa L., confirming the crucial role of this hormone in plants.
Biochemical Analysis
Biochemical Properties
Jasmonic acid plays a crucial role in stress defense and development in plants. It interacts with various enzymes, genes, and other growth regulators, modulating intricate signaling pathways and activating metabolic responses in both normal and stressed conditions. It is produced by the octadecanoid pathway, and the process initiates with the liberation of α-linoleic acid (α-LA) from galactolipids in the membranes of chloroplasts, aided by phospholipase A1 (PLA1) enzyme.
Cellular Effects
This compound influences various types of cells and cellular processes. It controls several physiological processes like root growth, growth of reproductive organs, and plant senescence. It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. It is also involved in plant responses to abiotic stress (such as soil salinity, wounding, and UV).
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It activates leaf senescence-related genes and this compound (JA) biosynthesis pathway genes. In addition, the JA content of NtNAC56 -OE plants was higher than in WT plants, and JA treatment induced NtNAC56 expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, transcription of EcJAZ increased 4.2-fold by salt stress and 5.5-fold by coronatine application. This indicates that the effects of this compound can vary over time under different conditions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced by the octadecanoid pathway. The process initiates with the liberation of α-linoleic acid (α-LA) from galactolipids in the membranes of chloroplasts, aided by phospholipase A1 (PLA1) enzyme.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is transported all over the plant and in the phloem and xylem of vascular bundles.
Subcellular Localization
This compound is expressed and functions in the nucleus. This subcellular localization plays a crucial role in its activity and function.
Biological Activity
Jasmonic acid (JA) is a lipid-derived phytohormone that plays a crucial role in plant growth, development, and defense mechanisms. Its biological activity extends beyond plants, showing potential therapeutic applications in human health, particularly in cancer treatment and anti-inflammatory responses. This article explores the multifaceted biological activities of this compound, supported by recent research findings, case studies, and data tables.
This compound is synthesized from α-linolenic acid through a series of enzymatic reactions occurring primarily in chloroplasts, peroxisomes, and the cytoplasm. The key steps include:
- Lipoxygenase Activity : The oxidation of α-linolenic acid by lipoxygenases (LOXs) produces hydroperoxides.
- Allene Oxide Synthase : Hydroperoxides are converted into allene oxides by allene oxide synthases (AOS).
- Cyclization : Allene oxides are cyclized to form this compound via allene oxide cyclase (AOC) .
The bioactive form of this compound is its conjugate with isoleucine (JA-Ile), which is perceived by specific receptors in the nucleus, initiating a cascade of signaling events that regulate gene expression related to stress responses and development .
2.1 Plant Defense Mechanisms
This compound is integral to plant defense against biotic stressors such as herbivores and pathogens. It triggers the production of secondary metabolites, enhances resistance to pathogens, and regulates defense-related gene expression.
- Case Study : In Arabidopsis thaliana, treatment with methyl jasmonate (MeJA) reduced disease severity caused by necrotrophic fungi like Botrytis cinerea .
- Table 1 : Effects of this compound on Plant Pathogen Resistance
| Pathogen | Plant Species | JA Treatment Effect |
|---|---|---|
| Botrytis cinerea | Arabidopsis thaliana | Reduced fungal growth |
| Plectosphaerella cucumerina | Arabidopsis thaliana | Enhanced resistance |
| Alternalia brassicicola | Arabidopsis thaliana | Inhibited spore germination |
2.2 Stress Response Regulation
JA enhances plant tolerance to abiotic stresses such as salinity and drought. It regulates stomatal closure and promotes the accumulation of osmoprotectants.
- Research Findings : In potato plants exposed to salt stress, JA treatment improved photosynthetic pigment stability and maintained osmotic balance .
- Table 2 : Impact of this compound on Abiotic Stress Tolerance
| Stress Type | Plant Species | JA Treatment Outcome |
|---|---|---|
| Salt Stress | Potato | Increased pigment stability |
| Drought | Cucumber | Enhanced drought tolerance |
| Osmotic Stress | Sweet Potato | Improved stomatal regulation |
2.3 Cancer Therapeutics
Recent studies indicate that this compound and its derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells through reactive oxygen species (ROS) accumulation.
- Clinical Implications : Methyl jasmonate has been shown to increase ROS levels leading to cell death in glioblastoma cells . This suggests potential for jasmonates in cancer therapy.
3. Molecular Interactions and Signaling Pathways
This compound interacts with various signaling pathways, including those involving salicylic acid (SA) and ethylene. Cross-talk among these pathways fine-tunes plant responses to environmental stresses.
- Research Insights : Studies have shown that JA signaling can modulate SA levels during oxidative stress responses, indicating a complex regulatory network .
4. Conclusion
This compound serves as a pivotal hormone in regulating plant growth and defense mechanisms while also holding promise for therapeutic applications in human health. Its ability to enhance stress tolerance and exhibit anti-cancer properties underscores its significance in both plant biology and potential medical applications.
Scientific Research Applications
Agricultural Applications
1.1 Stress Resistance in Plants
Jasmonic acid enhances plant tolerance to abiotic stresses such as salinity, drought, and heavy metals. For instance, a study demonstrated that priming wheat cultivars with JA improved growth under salt stress by enhancing photosynthetic efficiency and maintaining ionic balance (Na and K levels) in the plants .
Table 1: Effects of this compound on Plant Stress Tolerance
| Plant Type | Stress Type | JA Concentration | Observed Effects |
|---|---|---|---|
| Wheat | Salinity | 60 μM | Improved growth, increased photosynthetic pigments |
| Grapevine | Drought | 10 μM | Enhanced amino acid content, improved water use efficiency |
| Sweet Potato | Salinity | 100 μM | Increased proline accumulation, enhanced stomatal closure |
1.2 Postharvest Management
JA is utilized in postharvest treatments to maintain the quality of fruits and vegetables. Methyl jasmonate (MeJA), a derivative of JA, has been shown to reduce decay in fruits like loquat by enhancing polyamine content and energy status during storage .
Case Study: MeJA in Loquat Fruit Preservation
- Objective: To assess the efficacy of MeJA in reducing anthracnose rot.
- Method: Freshly harvested loquat fruits were treated with MeJA before inoculation with pathogens.
- Results: MeJA treatment significantly reduced decay incidence and maintained higher ATP levels compared to untreated controls.
Therapeutic Applications
2.1 Anti-Cancer Potential
This compound and its derivatives are being investigated for their anti-cancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and enhance the effects of traditional chemotherapeutics .
Table 2: Therapeutic Potential of this compound Derivatives
Biochemical Applications
3.1 Induction of Secondary Metabolites
JA is known to stimulate the production of secondary metabolites in plants, which have significant pharmaceutical benefits. For example, treatment with JA has been linked to increased production of flavonoids and phenolics, which possess antioxidant properties .
Case Study: JA-Induced Metabolite Production
- Objective: To evaluate the effect of JA on astaxanthin production in Haematococcus pluvialis.
- Method: Algal cells were exposed to JA over different time intervals.
- Results: Increased astaxanthin production was correlated with enhanced gene expression related to metabolic pathways influenced by JA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Jasmonic Acid vs. Other Jasmonates
Key Insight : MJ’s volatility enables long-distance signaling, whereas JA-Ile is the bioactive form in intracellular signaling . JA’s structural flexibility allows diverse applications, unlike MJ, which is primarily used in cosmetics .
This compound vs. Salicylic Acid (SA)
Key Insight : JA and SA exhibit temporal and functional divergence in plant immunity, with SA dominating early defense and JA managing sustained stress responses .
This compound vs. Ethylene
Key Insight : JA’s dual role in ripening—promoting ethylene initially but inhibiting it post-ripening—highlights its context-dependent regulatory complexity .
This compound vs. Auxin
Key Insight: JA and auxin exhibit antagonistic interactions in senescence, with WRKY57 serving as a convergence node .
This compound vs. Linolenic Acid Derivatives
Key Insight : JA precursors lack direct signaling capacity but contribute to JA’s stress-responsive effects upon conversion .
Preparation Methods
Fungal Biosynthetic Pathways
Fungal species such as Lasiodiplodia theobromae and Botryosphaeria rhodina produce JA through pathways analogous to those in plants but with distinct enzymatic modifications. In L. theobromae, JA biosynthesis proceeds via iso-12-oxo-phytodienoic acid (iso-OPDA), bypassing the decarboxylation step observed in plant systems. Key intermediates include 3,7-didehydro JA, which undergoes β-oxidation to yield JA. Notably, fungal pathways exhibit higher specificity for iso-OPDA reduction, producing enantiomerically pure (−)-JA at a 9:1 ratio compared to (+)-7-iso-JA.
Plant-Derived Biosynthesis
In plants, JA synthesis originates from α-linolenic acid (18:3(n-3)), which is oxidized to OPDA via lipoxygenase and allene oxide synthase. OPDA is subsequently reduced by 12-oxo-phytodienoate reductase (OPR3) to OPC-8, followed by three rounds of β-oxidation to yield (+)-7-iso-JA and its stable isomer (−)-JA. The plant pathway’s reliance on β-oxidation enzymes limits yield scalability, making fungal systems more viable for large-scale production.
Fermentation-Based Production of this compound
Optimization of Fungal Fermentation
Fermentation using Botryosphaeria rhodina in M2 culture medium achieves JA yields up to 421.5 mg/L under optimized conditions: 5 mL inoculum (OD₇₀₀ = 0.5), 10-day fermentation, and absence of tryptone. Tryptone supplementation negatively impacts yield over time due to nitrogen catabolite repression, reducing JA production by 18–22%.
Table 1: Fermentation Parameters and JA Yields in B. rhodina
Substrate Consumption and Kinetics in Botryodiplodia theobromae
Botryodiplodia theobromae strain 3C demonstrates a JA production kinetic profile peaking at 552 mg/L after 15 days in modified Miersch medium. Substrate (sucrose) consumption reaches 60% within the first 5 days, coinciding with exponential fungal growth. Biomass production plateaus at 10 days, while JA accumulation begins at day 10, suggesting secondary metabolite synthesis during the stationary phase.
Chemical Synthesis of this compound and Derivatives
Stereoselective Synthesis from Chiral Precursors
Suzuki et al. (2004) developed a chiral tricyclic lactone-based synthesis of methyl jasmonate (MeJA) and methyl cucurbate (MeCA). The route involves tandem cyclization and oxidation to establish the cyclopentanone core, followed by Z-selective reduction of alkynoates to yield enantiomerically enriched JA derivatives.
Ozonolysis and Reductive Functionalization
A 2015 synthetic route converts (+)-JA to 12-COOH-JA and its isoleucine conjugate (12-COOH-JA-Ile) via ozonolysis of the pentenyl side chain. The resulting aldehydes undergo stereoselective reduction (Z-configuration >98%) using Lindlar catalyst, achieving 85–92% yields for conjugated derivatives.
Table 2: Key Synthetic Routes and Yields
| Starting Material | Key Step | Product | Yield (%) | Source |
|---|---|---|---|---|
| (+)-JA | Ozonolysis/Reduction | 12-COOH-JA | 92 | |
| Chiral lactone | Tandem cyclization | MeJA | 78 |
Comparative Analysis of Preparation Methods
Q & A
Q. How to design experiments to investigate JA's role in secondary metabolite biosynthesis?
- Methodological Answer :
Use controlled elicitation experiments with exogenous JA (e.g., 0.0172–0.0830 mM) and measure metabolite accumulation via LC-MS or GC-MS. Combine transcriptomics (RNA-seq) to identify JA-responsive biosynthetic genes. Validate using transgenic lines or CRISPR-edited mutants lacking key JA signaling components (e.g., COI1). Multifactorial designs (e.g., randomized block designs) are critical to account for variables like exposure time (1.6–54.4 hours) and environmental conditions .
Q. What are common techniques for quantifying JA levels in plant tissues?
- Methodological Answer :
JA extraction involves solvent partitioning (e.g., methanol:chloroform), followed by purification via solid-phase extraction. Quantification employs LC-MS/MS for high sensitivity or ELISA with JA-specific antibodies. Deuterated JA (e.g., D₂-JA) is recommended as an internal standard to correct for recovery rates .
Q. How to identify JA-responsive gene families (e.g., GH3) in non-model species?
- Methodological Answer :
Use bioinformatics pipelines to mine genomes for conserved domains (e.g., GH3 acyl-adenylate motifs). Phylogenetic analysis (e.g., MEGA, PhyML) compares candidate genes with orthologs from model plants (e.g., Arabidopsis). Validate function via heterologous expression, in vitro enzymatic assays, or CRISPR-Cas9 knockouts .
Q. What experimental approaches are used to study JA's role in abiotic stress tolerance?
- Methodological Answer :
Apply JA under controlled stress conditions (e.g., salinity, drought) and measure physiological parameters (chlorophyll content, stomatal conductance). Combine with antioxidant enzyme assays (SOD, CAT) and lipid peroxidation analysis (MDA levels). Transcriptomic profiling identifies stress-JA crosstalk hubs .
Q. How to analyze JA biosynthesis pathways in plant mutants?
- Methodological Answer :
Use mutants defective in key enzymes (e.g., LOX, AOS, OPR). Quantify intermediates (e.g., OPDA) via LC-MS and compare with wild-type. Isotope labeling (¹³C/¹⁴C) traces flux through the α-linolenic acid pathway. Complementation assays with genomic clones confirm gene function .
Advanced Research Questions
Q. How to disentangle JA's crosstalk with salicylic acid (SA) and ethylene (ET) in defense signaling?
- Methodological Answer :
Use hormone biosynthesis mutants (e.g., sid2, ein2) and signaling mutants (npr1, jar1). Transcriptome profiling (RNA-seq) identifies pathway-specific markers. Pharmacological inhibitors (e.g., PACLOBUTRAZOL for SA) or inducible promoters (e.g., dexamethasone-inducible systems) temporally regulate hormone levels. Epistasis analysis clarifies hierarchical interactions .
Q. What are the challenges in studying JA's role in lipid homeostasis?
- Methodological Answer :
Lipidomics (LC-MS/MS) quantifies glycerolipids and galactolipids under JA treatment. Use mutants defective in phospholipase D (PLD) or galactolipid synthases. GO enrichment tools (Goseq) highlight JA-regulated lipid pathways. Challenges include distinguishing direct JA effects from stress-induced lipid remodeling .
Q. How to map JA-responsive transcriptional networks in leaf senescence?
- Methodological Answer :
Chromatin immunoprecipitation (ChIP-seq) identifies direct targets of JA-responsive TFs (e.g., WRKY57). Dual-luciferase assays test promoter activation. Co-immunoprecipitation (Co-IP) reveals interactions with repressors (e.g., JAZ4/8, IAA29). Time-course RNA-seq tracks dynamic gene expression during senescence .
Q. What strategies optimize JA production in microbial systems (e.g., Lasiodiplodia theobromae)?
- Methodological Answer :
Apply response surface methodology (RSM) to optimize carbon/nitrogen ratios and elicitors. Use CCD (central composite design) to test multiple variables (e.g., pH, temperature). Scale-up via fed-batch fermentation with in situ product removal to mitigate feedback inhibition .
Q. How to resolve functional redundancy in JA signaling using CRISPR-Cas9?
Q. How does JA interact with abscisic acid (ABA) in stomatal regulation?
- Methodological Answer :
Use ABA/JA biosynthesis mutants (aba2, aos) and stomatal aperture assays. Pharmacological inhibitors (e.g., fluridone for ABA) block specific pathways. Co-immunoprecipitation identifies shared signaling components (e.g., ABI2 phosphatase). Single-cell RNA-seq profiles guard cell transcriptomes .
Q. What computational tools predict JA's interaction with phytohormone receptors?
- Methodological Answer :
Molecular docking (SwissDock, AutoDock) screens JA against receptor structures (e.g., EP2, COI1). Phylogenetic analysis identifies receptor homologs. Validate predictions via competitive binding assays (SPR, ITC) and in planta reporter lines (e.g., GCC:GUS) .
Q. How to integrate multi-omics data to model JA's systemic signaling?
- Methodological Answer :
Combine transcriptomics, proteomics (TMT labeling), and metabolomics (untargeted LC-MS) from JA-treated tissues. Use weighted gene co-expression networks (WGCNA) to identify hub genes. Validate with tissue-specific promoters (e.g., pSUC2 for phloem transport studies) .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
